molecular formula C12H20O B128392 1-(1-Adamantyl)ethanol CAS No. 26750-08-3

1-(1-Adamantyl)ethanol

Cat. No.: B128392
CAS No.: 26750-08-3
M. Wt: 180.29 g/mol
InChI Key: YALBLVPSPRKDJI-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)ethanol is an organic compound with the molecular formula C12H20O. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an adamantyl group attached to an ethanol moiety, making it a unique and interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 1-adamantyl ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-adamantyl ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 1-adamantylmethanol using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.

Major Products:

    Oxidation: 1-Adamantyl ketone.

    Reduction: 1-Adamantylmethanol.

    Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Adamantyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its rigid structure imparts stability to the resulting compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in the design of antiviral agents.

    Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique structural properties.

Comparison with Similar Compounds

1-(1-Adamantyl)ethanol can be compared with other adamantane derivatives, such as:

    1-Adamantanol: Similar in structure but lacks the ethanol moiety.

    1-Adamantylamine: Contains an amine group instead of a hydroxyl group.

    1-Adamantyl ketone: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both the adamantyl group and the ethanol moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(1-adamantyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBLVPSPRKDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377845
Record name 1-(1-adamantyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-08-3
Record name 1-(1-adamantyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 45.0 g of 1-acetyladamantane obtained according to the process of Production Example 1, 100 ml of methanol, and 20 ml of a 0.1 N sodium hydroxide aqueous solution on a water bath, 4.8 g of sodium borohydride was gradually added over 30 minutes. The mixture was stirred for further 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the neutralized mixture. The obtained crystal was filtrated, was washed with water, and was dried in vacuo to yield 45.0 g of α-methyl-1-adamantanemethanol.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Powdery sodium borohydride (4.8 g) was added slowly over 30 minutes to a mixture of 45.0 g of 1-acetyladamantane, 100 ml of methanol, and 20 ml of 0.1 N sodium hydroxide on a water bath. The resultant mixture was further stirred for 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the mixture. The obtained crystals were filtrated, was washed with water and was dried in vacuo to give 45.0 g of 1-(1-hydroxyethyl)adamantane. To this were added 400 ml of toluene, 4.9 g of 98% sulfuric acid, and 0.1 g of hydroquinone, and the resultant mixture was stirred for 3 hours with azeotropic distillation and dehydration. The reaction mixture was cooled, washed with saturated aqueous sodium bicarbonate and saturated sodium chloride aqueous solution, and was concentrated. The obtained concentrate was distilled to give 29.0 g (yield 72.5%) of 1-vinyladamantane (65° C./4 mm Hg).
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45 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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